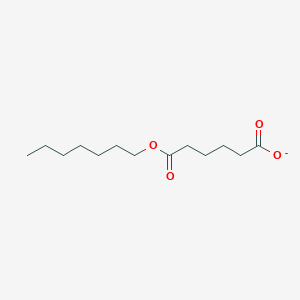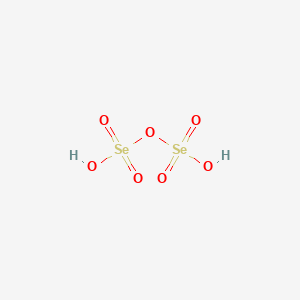
Diselenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselenic acid is a chemical compound that contains selenium, an element known for its unique properties and applications in various fields. This compound is an oxoacid of selenium, and its structure is more accurately described as O2Se(OH)2. It is a colorless compound and is known for its strong oxidizing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diselenic acid can be synthesized through several methods. One common method involves the oxidation of selenium dioxide with hydrogen peroxide: [ \text{SeO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{SeO}_4 ] Another method includes the oxidation of selenous acid with halogens such as chlorine or bromine, or with potassium permanganate. The reaction with chlorine or bromine also produces hydrochloric or hydrobromic acid as a side-product, which needs to be removed from the solution to prevent reduction of this compound back to selenous acid.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of selenium compounds in lower oxidation states. The resulting solution is evaporated at temperatures below 140°C in a vacuum to obtain the anhydrous acid as a crystalline solid.
Analyse Des Réactions Chimiques
Types of Reactions: Diselenic acid undergoes various chemical reactions, including:
Oxidation: It is a stronger oxidizer than sulfuric acid and can liberate chlorine from chloride ions, being reduced to selenous acid in the process. [ \text{H}_2\text{SeO}_4 + 2 \text{H}^+ + 2 \text{Cl}^- \rightarrow \text{H}_2\text{SeO}_3 + \text{H}_2\text{O} + \text{Cl}_2 ]
Decomposition: It decomposes above 200°C, liberating oxygen gas and being reduced to selenous acid. [ 2 \text{H}_2\text{SeO}_4 \rightarrow 2 \text{H}_2\text{SeO}_3 + \text{O}_2 ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide, halogens (chlorine, bromine), and potassium permanganate. The reactions typically occur under controlled conditions to ensure the stability of the compound and the desired outcome.
Major Products: The major products formed from these reactions include selenous acid, chlorine gas, and oxygen gas, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diselenic acid has several scientific research applications, including:
Chemistry: It is used as a strong oxidizing agent in various chemical reactions and synthesis processes.
Biology: this compound and its derivatives are studied for their potential antioxidant properties and their role in redox biology.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating diseases related to oxidative stress and inflammation.
Industry: It is used in the production of glass and animal feeds, leveraging its oxidizing properties to achieve desired chemical transformations.
Mécanisme D'action
The mechanism by which diselenic acid exerts its effects involves its strong oxidizing properties. It acts as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property is utilized in various chemical reactions where this compound serves as a catalyst or reactant to drive the oxidation process.
Comparaison Avec Des Composés Similaires
Selenic Acid (H2SeO4): Similar in structure and properties, selenic acid is also a strong oxidizing agent.
Selenous Acid (H2SeO3): Another oxoacid of selenium, it is less oxidizing compared to diselenic acid.
Selenium Dioxide (SeO2): Used as a precursor in the synthesis of this compound, it also exhibits oxidizing properties.
Uniqueness: this compound is unique due to its strong oxidizing capabilities, which are stronger than those of sulfuric acid. This makes it particularly useful in reactions requiring a potent oxidizing agent.
Propriétés
Numéro CAS |
14998-61-9 |
|---|---|
Formule moléculaire |
H2O7Se2 |
Poids moléculaire |
271.95 g/mol |
Nom IUPAC |
selenono hydrogen selenate |
InChI |
InChI=1S/H2O7Se2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |
Clé InChI |
KYBQJKHTFRLXGR-UHFFFAOYSA-N |
SMILES canonique |
O[Se](=O)(=O)O[Se](=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


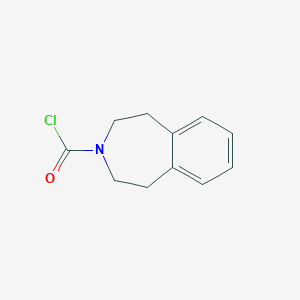
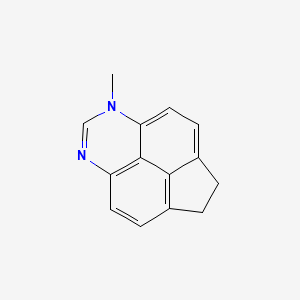
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
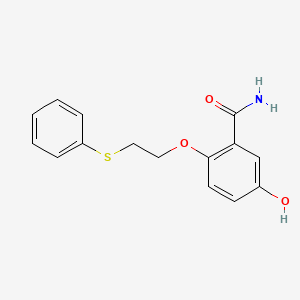
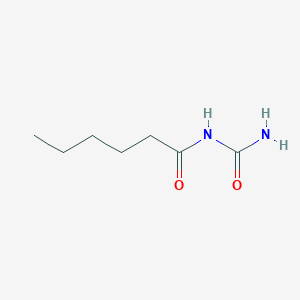
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
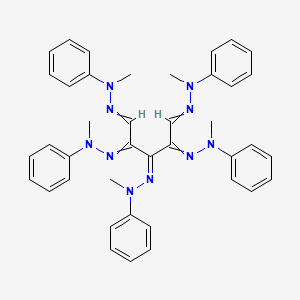
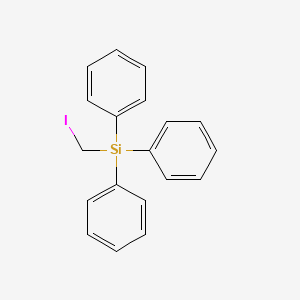
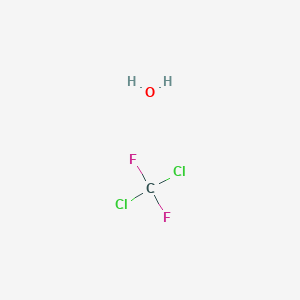
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
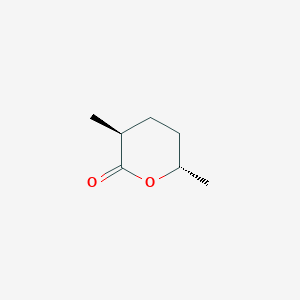
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
